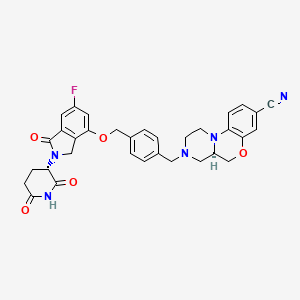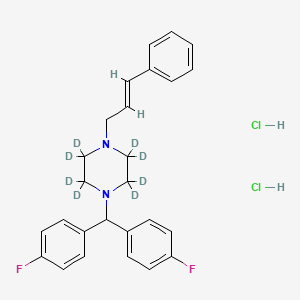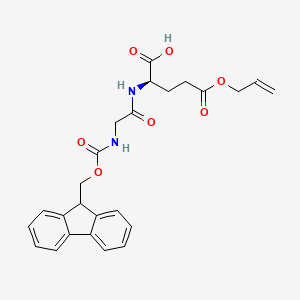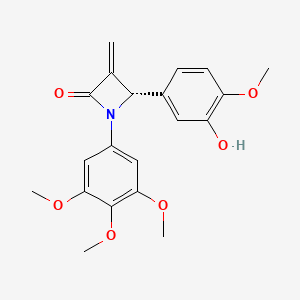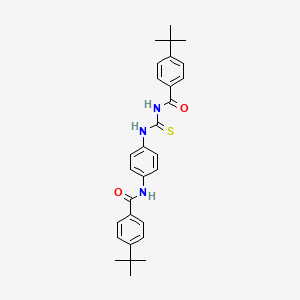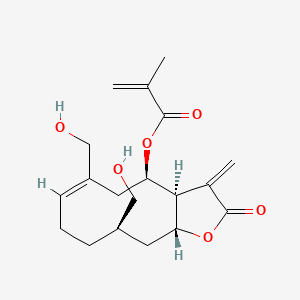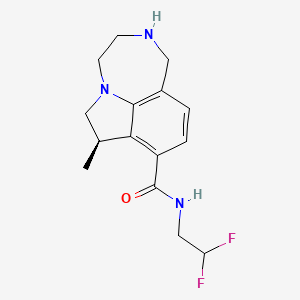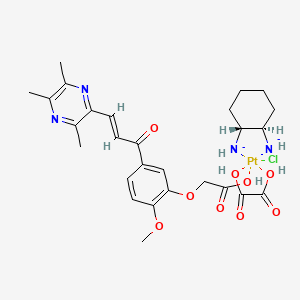
Antitumor agent-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-125 is a novel platinum(IV) prodrug designed to combat cancer by inducing cell death through various mechanisms. This compound is particularly notable for its ability to activate the mitochondrion-dependent apoptosis pathway and induce ferroptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-125 involves a multi-step process. The initial step typically includes the formation of a platinum(IV) complex, followed by the introduction of specific ligands to enhance its antitumor properties. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-125 undergoes several types of chemical reactions, including:
Oxidation: The platinum(IV) center can be reduced to platinum(II), which is the active form that interacts with DNA.
Substitution: Ligands attached to the platinum center can be substituted with other molecules, enhancing its reactivity and specificity towards cancer cells.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Substitution: Chloride ions or other nucleophiles in aqueous or organic solvents.
Major Products Formed: The major products formed from these reactions include various platinum(II) complexes that interact with DNA, leading to the formation of DNA adducts and subsequent cell death .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-125 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of platinum-based drugs.
Biology: Investigated for its ability to induce apoptosis and ferroptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including colon cancer.
Industry: Utilized in the development of new drug delivery systems and nanotechnology-based cancer treatments
Wirkmechanismus
Antitumor agent-125 exerts its effects through multiple mechanisms:
Mitochondrion-Dependent Apoptosis Pathway: The compound activates this pathway, leading to programmed cell death.
Ferroptosis: Induces iron-dependent cell death in cancer cells.
DNA Interaction: The platinum(II) form of the compound binds to DNA, causing fragmentation and preventing replication
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A widely used platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: Known for its effectiveness against colorectal cancer.
Uniqueness of Antitumor Agent-125: this compound is unique due to its ability to induce ferroptosis, a form of cell death not commonly triggered by other platinum-based drugs. This makes it a promising candidate for overcoming resistance to traditional chemotherapy .
Eigenschaften
Molekularformel |
C27H34ClN4O9Pt-2 |
|---|---|
Molekulargewicht |
789.1 g/mol |
IUPAC-Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;chloroplatinum;2-[2-methoxy-5-[(E)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-enoyl]phenoxy]acetic acid;oxalic acid |
InChI |
InChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1 |
InChI-Schlüssel |
BPFNJUAPFGGEOL-AYNJSPGBSA-M |
Isomerische SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


